N,N-Dimethyl-9H-fluorene-9-carboxamide
Description
N,N-Dimethyl-9H-fluorene-9-carboxamide is a fluorene-derived compound characterized by a carboxamide group at the 9-position of the fluorene backbone, with two methyl groups attached to the nitrogen atom. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. The dimethyl substituents enhance lipophilicity and may influence solubility and reactivity compared to analogs with bulkier or polar substituents .
Properties
IUPAC Name |
N,N-dimethyl-9H-fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17(2)16(18)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHODANFSGACDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 N,N,9-Trimethyl-9H-fluorene-3-carboxamide
- Structure : Methyl groups at the 9-position of the fluorene and the 3-position of the carboxamide.
- Molecular Formula: C₁₇H₁₇NO; Molecular Weight: 251.33 g/mol.
- Applications : Likely used in similar contexts but with altered solubility due to increased hydrophobicity .
2.2 N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide
- Structure : Features a 9-oxo group (electron-withdrawing) and a 2-hydroxyethyl substituent on the carboxamide.
- Molecular Formula: C₁₈H₁₇NO₃; Molecular Weight: 295.34 g/mol.
- Key Differences : The 9-oxo group enhances electron deficiency, making it more reactive in nucleophilic additions. The hydroxyethyl group introduces hydrogen bonding, improving aqueous solubility compared to the dimethyl analog.
- Applications: Potential use in pharmaceuticals due to improved bioavailability .
2.3 N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide
- Structure : A phenylpropyl chain replaces the dimethyl groups on the carboxamide.
- Molecular Formula: C₂₃H₂₁NO; Molecular Weight: 327.42 g/mol.
- This makes it suitable for applications requiring prolonged stability, such as polymer additives .
2.4 N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide
- Structure : Biphenyl group at the carboxamide and a 9-oxo group.
- Molecular Formula: C₂₆H₁₇NO₂; Molecular Weight: 375.42 g/mol.
- Key Differences : The biphenyl group enhances π-π stacking interactions, useful in organic electronics. The 9-oxo group modifies electron distribution, contrasting with the electron-donating dimethyl groups in the target compound.
- Applications : Likely employed in optoelectronic materials .
2.5 N-(9H-Fluoren-2-yl)thiophene-2-carboxamide
- Structure : Thiophene ring replaces the dimethylamine group.
- Molecular Formula: C₁₈H₁₃NOS; Molecular Weight: 291.37 g/mol.
- This contrasts with the dimethylamide’s electron-donating effects.
- Applications : Suitable for organic semiconductors or conductive polymers .
Key Findings and Implications
- Electronic Effects : Substituents like 9-oxo (electron-withdrawing) or dimethylamine (electron-donating) critically influence reactivity and applications.
- Solubility : Polar groups (e.g., hydroxyethyl) improve aqueous solubility, whereas aromatic or alkyl chains enhance lipophilicity.
- Applications : Target compound’s dimethyl groups favor organic synthesis, while analogs with extended π-systems (e.g., biphenyl, thiophene) are tailored for materials science.
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